

Introduction: The Strategic Convergence of the Pyrazole and Oxetane Moieties

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Compound of Interest

Compound Name: *3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine*

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In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine emerges as a compound of significant interest, strategically combining two high-value chemical motifs: the 4-aminopyrazole core and the oxetane ring. The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[1][2] The 4-amino substitution provides a critical vector for synthetic elaboration and a key hydrogen-bonding pharmacophore for interacting with protein targets.

The incorporation of an oxetane ring is a contemporary strategy in drug design to enhance physicochemical properties.[3] This small, polar, four-membered heterocycle can improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity, addressing common challenges in drug development.[4] The oxetane moiety in 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine is not merely a placeholder; it is a deliberate design choice to imbue the resulting derivatives with superior drug-like properties. This guide provides a comprehensive technical overview of this compound, from its molecular architecture and synthesis to its potential applications as a key building block in the development of next-generation therapeutics, particularly kinase inhibitors.

Molecular Structure and Physicochemical Properties

The unique properties of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine are a direct result of its hybrid structure.

Caption: Chemical structure of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine.

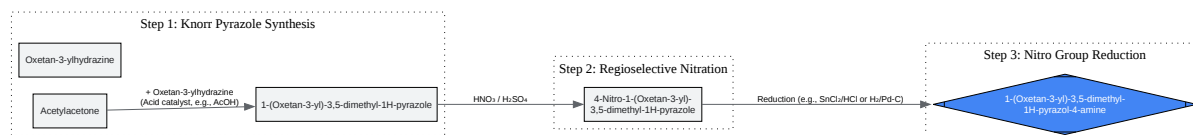
Predicted Physicochemical Data

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Property	Predicted Value / Insight	Rationale
Molecular Formula	C ₈ H ₁₃ N ₃ O	Based on atom count.
Molecular Weight	167.21 g/mol	Sum of atomic weights.
Appearance	Likely a solid at room temperature.	The parent compound, 3,5-Dimethyl-1H-pyrazol-4-amine, is a solid with a melting point of 204-205 °C.[5]
Solubility	Enhanced aqueous solubility compared to non-oxetanylated analogs.	The polar oxetane ring is known to improve solubility and disrupt crystal packing.[3][4]
LogP	Lower than phenyl or alkyl-substituted analogs.	The oxetane moiety reduces lipophilicity.
Basicity (pKa)	The 4-amino group is basic, but its pKa is likely influenced by the electronics of the pyrazole ring.	The oxetane group itself can attenuate the basicity of nearby amines.
Hydrogen Bonding	Features one hydrogen bond donor (amine NH ₂) and multiple acceptors (amine N, pyrazole N, oxetane O).	This profile is critical for interactions with protein active sites, such as the hinge region of kinases.

Synthesis and Characterization: A Strategic Approach

The synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine is a multi-step process that leverages classical heterocyclic chemistry reactions. The most logical pathway involves the initial construction of the substituted pyrazole core, followed by functionalization to introduce the key amino group.



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Caption: Proposed synthetic pathway for 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine.

Experimental Protocol: A Generalized Methodology

The following protocol is a representative, field-proven methodology for the synthesis of 4-aminopyrazoles, adapted for this specific target.[6]

Step 1: Knorr Pyrazole Synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole

- To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add oxetan-3-ylhydrazine (1.0 eq).
- Add a catalytic amount of a weak acid, like acetic acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.
 - Causality: The Knorr synthesis is a robust and high-yielding method for creating the pyrazole core from a 1,3-dicarbonyl compound and a hydrazine. The acidic catalyst facilitates the initial condensation and subsequent cyclization.

Step 2: Nitration of the Pyrazole Core

- Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add the 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq) from Step 1, ensuring the temperature remains below 5-10 °C.
- Add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the solution, maintaining the low temperature.
- Stir the reaction at 0 °C for 1-2 hours after the addition is complete.
- Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution).
- The precipitated 4-nitro-pyrazole intermediate is collected by filtration, washed with water, and dried.
 - Causality: The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution. The C4 position is highly activated and the most sterically accessible site for nitration.

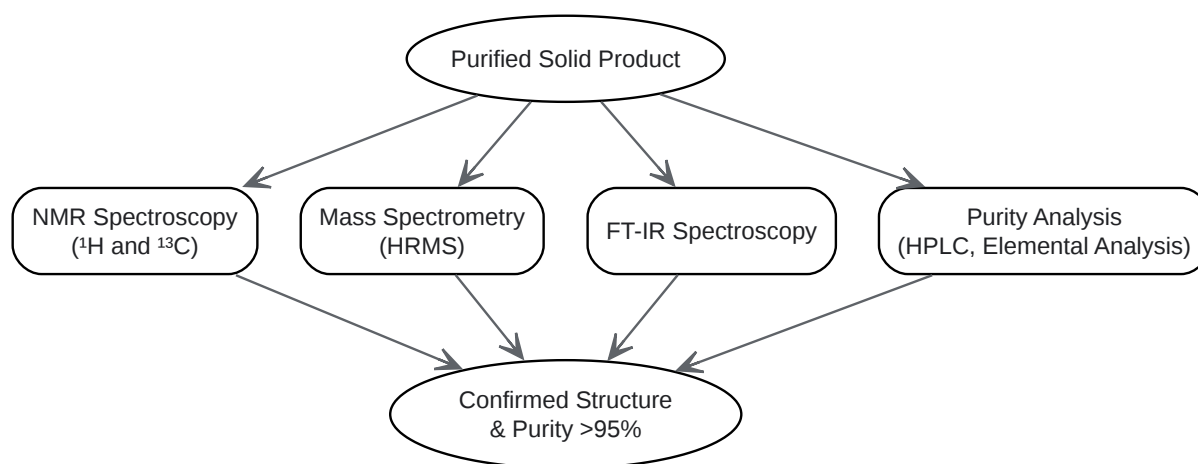
Step 3: Reduction to 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine

- Suspend the 4-nitro-pyrazole intermediate (1.0 eq) in a solvent like ethanol or hydrochloric acid.
- Add a reducing agent, such as stannous chloride (SnCl₂) (3-5 eq) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.^[6]
- If using SnCl₂, heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material.
- Cool the reaction, make it basic with NaOH to precipitate tin salts, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate under reduced pressure, and purify the final product by column chromatography or recrystallization.

- Causality: The reduction of an aromatic nitro group to an amine is a standard and efficient transformation. The choice of reagent (e.g., SnCl_2 vs. hydrogenation) can depend on the presence of other functional groups, though both are effective for this substrate.

Analytical Characterization Workflow

Validation of the final product's identity and purity is achieved through a standard suite of analytical techniques.



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